

# Synthesis of (1S,2S)-Boc-Achc: A Detailed Guide for Researchers

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## Compound of Interest

Compound Name: (1S,2S)-Boc-Achc

Cat. No.: B1336494

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For researchers, scientists, and professionals in drug development, the stereochemically pure building block (1S,2S)-N-tert-butoxycarbonyl-2-aminocyclohexanecarboxylic acid, commonly known as **(1S,2S)-Boc-Achc**, is a critical component in the synthesis of peptidomimetics and constrained peptides. Its rigid cyclohexyl backbone imparts unique conformational properties to peptide structures. This document provides a comprehensive overview of the synthetic route to **(1S,2S)-Boc-Achc**, including detailed experimental protocols and a summary of quantitative data.

The synthesis of **(1S,2S)-Boc-Achc** is a multi-step process that begins with the resolution of racemic trans-1,2-cyclohexanedicarboxylic acid to obtain the desired (1S,2S)-enantiomer. This is followed by the formation of the corresponding dicarboximide, a subsequent Hofmann rearrangement to yield the key amino acid intermediate, and a final N-protection step with a tert-butoxycarbonyl (Boc) group.

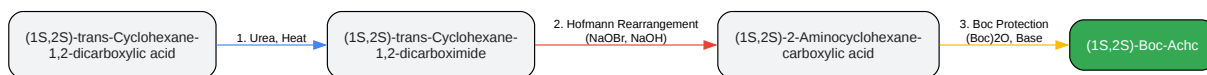
## Quantitative Data Summary

The following table summarizes the typical yields and purity for each step in the synthesis of **(1S,2S)-Boc-Achc**.

Step	Product	Typical Yield (%)	Purity (%)
1. Imide Formation	(1S,2S)-trans-Cyclohexane-1,2-dicarboximide	90-95	>98
2. Hofmann Rearrangement	(1S,2S)-2-Aminocyclohexanecarboxylic acid	60-70	>97
3. N-Boc Protection	(1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid	85-95	>99

## Synthetic Workflow

The overall synthetic pathway for **(1S,2S)-Boc-Achc** is depicted below.



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- To cite this document: BenchChem. [Synthesis of (1S,2S)-Boc-Achc: A Detailed Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1336494#synthesis-of-1s-2s-boc-achc\]](https://www.benchchem.com/product/b1336494#synthesis-of-1s-2s-boc-achc)

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